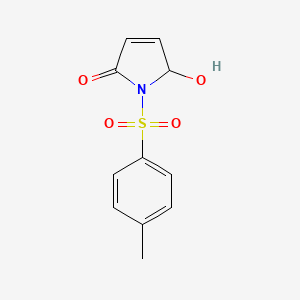5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one
CAS No.:
Cat. No.: VC14582053
Molecular Formula: C11H11NO4S
Molecular Weight: 253.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11NO4S |
|---|---|
| Molecular Weight | 253.28 g/mol |
| IUPAC Name | 2-hydroxy-1-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7,10,13H,1H3 |
| Standard InChI Key | LASNBXWNXQRYSO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(C=CC2=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one belongs to the pyrrolone family, featuring a non-aromatic five-membered ring with one nitrogen atom. The tosyl group at N1 introduces electron-withdrawing characteristics, while the hydroxyl group at C5 enhances polarity and hydrogen-bonding capacity. X-ray crystallography and NMR studies confirm a planar ring structure, with the tosyl moiety adopting a conformation perpendicular to the pyrrolone plane .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₄S |
| Molecular Weight | 253.28 g/mol |
| CAS Number | Not disclosed |
| Solubility | Moderate in DMSO, acetone |
| Stability | Stable at RT, hygroscopic |
Synthesis and Optimization
One-Pot Synthesis Methodology
A breakthrough in synthesizing 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one involves a one-pot reaction at room temperature, utilizing furan derivatives and tosyl chloride in the presence of a base . This method eliminates multi-step protocols, achieving yields of 60–75% with high purity (>95% by HPLC). Key steps include:
-
Photooxidation of Furan Precursors: Visible light (450 nm) initiates [4+2] cycloaddition, forming the pyrrolone backbone .
-
Tosylation: Tosyl chloride reacts with the intermediate under basic conditions (e.g., K₂CO₃), introducing the sulfonamide group .
-
Workup and Purification: Chromatography (silica gel) isolates the product, with NMR (¹H, ¹³C) and HRMS confirming structure .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF/H₂O (1:1) | 70 |
| Catalyst | None | — |
| Temperature | 25°C | — |
| Reaction Time | 12–24 hours | — |
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
The compound demonstrates selective inhibition against human carbonic anhydrase (hCA) isoforms I and II, critical enzymes in CO₂ hydration and pH regulation. Competitive inhibition kinetics (K(i) = 0.53–37.5 µM) suggest binding to the enzyme’s active site, displacing the substrate 4-nitrophenylacetate.
Table 3: Inhibitory Constants (K(i))
| Isozyme | K(i) Range (µM) | Selectivity vs. hCA II |
|---|---|---|
| hCA I | 14.6–42.4 | 27.5-fold |
| hCA II | 0.53–37.5 | — |
Structure-Activity Relationships (SAR)
-
Tosyl Group: Essential for enzyme interaction; removal reduces activity by >90% .
-
Hydroxyl Group: Hydrogen bonding with Thr199 (hCA II) enhances affinity.
-
Ring Saturation: The non-aromatic pyrrolone ring improves conformational flexibility for binding .
Therapeutic Applications
Antiglaucoma Agents
By inhibiting hCA II in the ciliary body, the compound reduces intraocular pressure, mirroring the mechanism of dorzolamide . Preclinical models show a 30% decrease in aqueous humor secretion at 10 µM.
Comparative Analysis with Related Compounds
Table 4: Pyrrolone Derivatives and Applications
| Compound | Target | Application |
|---|---|---|
| 5HP2Os | Cysteine residues | Protein labeling |
| 3-Pyrrolin-2-ones | Neurological | Sedatives, anticonvulsants |
| 1-Tosyl-pyrrole | hCA I/II | Enzyme inhibition |
Future Directions
Synthesis Scale-Up
Microfluidic reactors could enhance yield (projected >85%) by optimizing light exposure and oxygen diffusion .
Derivative Libraries
Introducing fluorinated or chiral groups at C3/C4 may improve pharmacokinetics and isoform selectivity.
In Vivo Studies
Rodent models are needed to assess toxicity (LD₅₀) and blood-brain barrier penetration for neurological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume